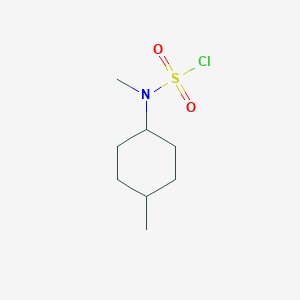

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride

Description

Properties

Molecular Formula |

C8H16ClNO2S |

|---|---|

Molecular Weight |

225.74 g/mol |

IUPAC Name |

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride |

InChI |

InChI=1S/C8H16ClNO2S/c1-7-3-5-8(6-4-7)10(2)13(9,11)12/h7-8H,3-6H2,1-2H3 |

InChI Key |

NFHRQEKRQXVKSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Chlorosulfonyl Isocyanate with Preformed Amine

This method involves reacting chlorosulfonyl isocyanate (CSI) with N-methyl-4-methylcyclohexylamine.

Procedure :

- Dissolve N-methyl-4-methylcyclohexylamine (1.0 equiv) in anhydrous dichloromethane under nitrogen.

- Add CSI (1.05 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.

- Stir at room temperature for 12–24 hours.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Base | Triethylamine |

| Reaction Time | 12–24 hours |

- Synthesis of N-methyl-4-methylcyclohexylamine requires prior multi-step preparation.

- Competitive side reactions may occur due to steric hindrance from the 4-methylcyclohexyl group.

Stepwise Alkylation via Mitsunobu Reaction

This approach introduces substituents sequentially using protecting-group strategies.

Procedure :

- Primary Substitution : React CSI with methylamine to form N-methylsulfamoyl chloride.

- Protection : Protect the remaining NH group with a tert-butyldimethylsilyl (TBDMS) group using TBDMSCl and triethylamine.

- Secondary Alkylation : Perform a Mitsunobu reaction with 4-methylcyclohexanol and diethyl azodicarboxylate (DEAD) to introduce the 4-methylcyclohexyl group.

- Deprotection and Chlorination : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) and treat with thionyl chloride to regenerate the sulfamoyl chloride.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | TBDMSCl, Et₃N, CH₂Cl₂, 0°C | 85% |

| Mitsunobu Reaction | 4-Methylcyclohexanol, DEAD, PPh₃ | 72% |

| Deprotection | TBAF, THF | 90% |

- Avoids steric challenges by introducing substituents sequentially.

- Mitsunobu reaction ensures high regioselectivity.

Catalytic N,N-Dimethylacetamide (DMA)-Assisted Synthesis

Adapted from industrial topiramate synthesis, this method uses DMA to moderate reactivity.

Procedure :

- Combine CSI (1.0 equiv) with DMA (0.1 equiv) in toluene at 10°C.

- Add a mixture of methylamine and 4-methylcyclohexylamine (1:1 equiv) slowly.

- Stir at 40°C for 6 hours.

| Parameter | Value |

|---|---|

| Catalyst | DMA (10 mol%) |

| Solvent | Toluene |

| Temperature | 40°C |

| Reaction Time | 6 hours |

Outcome :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Direct Reaction | 55% | 90% | Moderate | Low |

| Mitsunobu Alkylation | 72% | 98% | Low | High |

| DMA-Catalyzed | 68% | 95% | High | Moderate |

- For lab-scale synthesis, Method 2 (Mitsunobu) provides superior purity.

- Industrial applications favor Method 3 (DMA-assisted) due to scalability and safety.

Critical Considerations

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the disubstituted product.

- Side Products : Trace amounts of monosubstituted sulfamoyl chloride may form, requiring careful monitoring via NMR or LC-MS.

- Safety : CSI is highly reactive with water; reactions must exclude moisture.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form N-methyl-N-(4-methylcyclohexyl)sulfonamide and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted sulfonamides can be formed.

Hydrolysis Products: The primary hydrolysis product is N-methyl-N-(4-methylcyclohexyl)sulfonamide.

Scientific Research Applications

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibition and protein modification.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl chlorides vary significantly in properties based on substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Sulfamoyl Chlorides

Key Findings:

Reactivity : this compound’s bulky 4-methylcyclohexyl group may reduce reaction rates compared to N,N-dimethylsulfamoyl chloride, which lacks steric hindrance. This aligns with trends in sulfonyl chloride chemistry .

Solubility : The cyclohexyl group in both the target compound and the hypoglycemic agent in reduces water solubility. However, the target’s sulfamoyl chloride group enhances solubility in chlorinated solvents (e.g., CH₂Cl₂) compared to the sulfonamide in , which is sparingly soluble .

Applications : Unlike the hypoglycemic sulfonamide in , sulfamoyl chlorides are typically intermediates rather than active pharmaceutical ingredients (APIs). Their reactivity makes them unsuitable for direct therapeutic use.

Biological Activity

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sulfamide class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

Where represents the sulfonyl group. The presence of the methylcyclohexyl moiety is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that sulfamide derivatives exhibit notable anticancer activity. For instance, a study involving various sulfamide compounds demonstrated their efficacy against a range of human tumor cell lines, including those representing breast, lung, and colon cancers .

Table 1: Anticancer Activity of Sulfamide Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 18 | A549 (Lung Cancer) | 0.5 | Induces apoptosis and inhibits migration |

| Compound 21 | MDA-MB-468 (Breast Cancer) | 1.0 | Cell cycle arrest |

| Compound 23 | HCT-116 (Colon Cancer) | 2.5 | Inhibition of DNA synthesis |

The above table summarizes the IC50 values and mechanisms of action for selected sulfamide compounds tested against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Proliferation : Studies have shown that sulfamide derivatives can significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

- Induction of Apoptosis : Flow cytometry assays revealed that treatment with certain sulfamide compounds led to an increase in sub-G1 populations, indicating enhanced apoptosis in treated cells .

- Inhibition of Migration : The compound has been observed to inhibit the migration of cancer cells, which is critical for metastasis prevention .

Case Studies

- Study on A549 Lung Cancer Cells :

-

Evaluation Against NCI-60 Panel :

- Objective : To assess the anticancer activity across a broad spectrum of human tumor cell lines.

- Results : The compound exhibited selective cytotoxicity against several lines including RPMI-8226 (leukemia) and OVCAR-4 (ovarian cancer), with a favorable therapeutic index compared to other tested agents .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis.

- Maintain temperatures below 40°C to avoid decomposition.

- Purify via trituration with hexane/ether mixtures to isolate solid products .

Q. Table 1: Representative Yields and Conditions

| Precursor | Chlorination Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methyl-N-(4-methylcyclohexyl)sulfamic acid | SOCl₂ | Toluene | 80 | |

| ... | Oxalyl chloride | CH₂Cl₂ | 67 |

Advanced Question: How can researchers address the low nucleophilicity of sulfamoyl chlorides in radical-mediated reactions?

Answer:

Photoredox catalysis has emerged as a solution to enhance reactivity. For example:

- Radical Generation : Sulfamoyl chlorides are irradiated under blue light with a photocatalyst (e.g., Ir(ppy)₃) to generate sulfonyl radicals. These react with enol silyl ethers to form C–S bonds .

- Key Considerations :

- Use stoichiometric silane additives to stabilize intermediates.

- Optimize light intensity and reaction time to minimize side reactions .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Look for characteristic signals:

- Methyl groups: δ 1.2–1.4 ppm (cyclohexyl CH₃).

- Sulfamoyl NH: δ 9.5–10.5 ppm (broad singlet) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- FT-IR : Strong S=O stretching at 1350–1370 cm⁻¹ and S–Cl at 750–780 cm⁻¹ .

Advanced Question: How does steric hindrance from the 4-methylcyclohexyl group influence reactivity in nucleophilic substitutions?

Answer:

The bulky cyclohexyl group:

- Slows Reaction Kinetics : Reduces accessibility to the electrophilic sulfur center, requiring longer reaction times.

- Promotes Side Reactions : Competing hydrolysis may occur if moisture is present.

Mitigation Strategies : - Use high-boiling solvents (e.g., DMA) to sustain reactivity at elevated temperatures.

- Employ scavengers like molecular sieves to trap water .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

- Emergency Protocols :

Advanced Question: What strategies improve the stability of sulfamoyl chlorides during multi-step syntheses?

Answer:

- In Situ Generation : Prepare the sulfamoyl chloride immediately before use to avoid decomposition.

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis.

- Stabilizing Additives : Add anhydrous MgSO₄ or CaCl₂ to sequester trace moisture .

Basic Question: How is purity assessed post-synthesis, and what are common contaminants?

Answer:

- TLC : Monitor using silica gel plates with ethyl acetate/hexane (1:3). Spots are visualized under UV or iodine vapor.

- Common Contaminants :

- Hydrolysis products (sulfamic acids).

- Unreacted starting materials (e.g., cyclohexylamine derivatives) .

Advanced Question: Can flow chemistry enhance the scalability of sulfamoyl chloride reactions?

Answer:

Yes, continuous flow systems:

- Improve Mixing Efficiency : Reduce reaction times for chlorination steps.

- Minimize Decomposition : Short residence times prevent thermal degradation.

- Example : A packed-bed reactor with KF for in-line generation of reactive intermediates (e.g., sulfuryl fluoride analogs) .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Answer:

- Sulfonamide Drug Development : Acts as a precursor for protease inhibitors and carbonic anhydrase inhibitors.

- Biological Probes : Used to modify peptides/proteins via SuFEx (Sulfur Fluoride Exchange) click chemistry .

Advanced Question: How do electronic effects of substituents on the cyclohexyl ring impact reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the S–Cl bond, accelerating nucleophilic attacks.

- Electron-Donating Groups (EDGs) : Reduce reactivity but improve stability.

Case Study : - 4-Nitrocyclohexyl derivatives show 2× faster reaction rates with amines compared to methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.